molecular formula C10H7NO3 B12359427 4-oxo-4aH-quinoline-2-carboxylic acid

4-oxo-4aH-quinoline-2-carboxylic acid

Cat. No.: B12359427
M. Wt: 189.17 g/mol
InChI Key: JAHVJCYZEIMMIT-UHFFFAOYSA-N
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Description

4-oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a carboxylic acid group at the 2-position and a keto group at the 4-position, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-aminobenzophenone with diethyl oxalate under basic conditions, followed by cyclization and oxidation steps . Another method includes the use of 2-bromoaniline and ethyl acetoacetate in the presence of a base, leading to the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4aH-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxo-4aH-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-6H,(H,13,14)

InChI Key

JAHVJCYZEIMMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=CC2=O)C(=O)O)C=C1

Origin of Product

United States

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